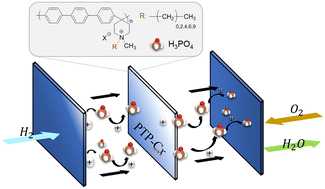The effect of grafted alkyl side chains on the properties of poly(terphenyl piperidinium) based high temperature proton exchange membranes†
Industrial Chemistry & Materials Pub Date: 2023-08-23 DOI: 10.1039/D3IM00064H
Abstract
High temperature proton exchange membrane fuel cells (HT-PEMFCs) operating at elevated temperatures above 120 °C take advantage of feasible anode fuels and simplified water/heat management. A high temperature polymer electrolyte membrane (HT-PEM) is the core material for HT-PEMFCs. In this work, a series of phosphoric acid (PA) doped HT-PEMs based on poly(terphenyl piperidine) (PTP) tailored with alkyl groups are synthesized. Five different pendant alkyl groups (including methyl, propyl, pentyl, heptyl and decyl) are grafted onto the piperidine group through the Menshutkin reaction between PTP and alkyl halides. Compared with PTP and methyl grafted PTP (PTP-C1) membranes, the PTP-Cx membranes with long alkyl side chains exhibit improved PA doping contents and conductivities. The optimized pentyl-substituted PTP membrane (PTP-C5) possessed a reasonable PA doping content (202% after immersing in 85 wt% PA at 60 °C), high proton conductivity (96 mS cm−1 at 180 °C) and good tensile strength (4.6 MPa at room temperature). A H2–air single cell equipped with PTP-C5/PA consequently achieved a high peak power density of 676 mW cm−2 at 210 °C without any humidification or backpressure. Thus, this work provides a simple method for preparing high-performance HT-PEMs.
Keywords: High temperature polymer electrolyte membrane; Fuel cell; Grafted membrane.


Recommended Literature
- [1] New metal–ligand vibrational correlations for RhI, PdII, and PtII complexes
- [2] Dimensionality reduction boosts the peroxidase-like activity of bimetallic MOFs for enhanced multidrug-resistant bacteria eradication†
- [3] Ammonia-free fabrication of ultrafine vanadium nitride nanoparticles as interfacial mediators for promoting electrochemical behaviors of lithium–sulfur batteries†
- [4] Front cover
- [5] Photoinduced ring-opening polymerisation of l-lactide via a photocaged superbase†
- [6] Correction: Plant metabolomics driven chemical and biological comparison of the root bark of Dictamnus dasycarpus and Dictamnus angustifolius
- [7] Advances in nanomaterials as novel elicitors of pharmacologically active plant specialized metabolites: current status and future outlooks
- [8] Contents list
- [9] A novel hexanuclear silver(i) cluster containing a regular Ag6 ring with short Ag–Ag distances and an argentophilic interaction†
- [10] A turn-on near-infrared fluorescent chemosensor for selective detection of lead ions based on a fluorophore–gold nanoparticle assembly†
Journal Name:Industrial Chemistry & Materials
Research Products
-
CAS no.: 14770-51-5
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









